3-(aminomethyl)adamantan-1-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(aminomethyl)adamantan-1-ol hydrochloride” is a chemical compound with the molecular formula C11H20ClNO . It has a molecular weight of 217.74 g/mol . The IUPAC name for this compound is (5S,7R)-3-(aminomethyl)adamantan-1-ol hydrochloride .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . One method involves the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride with the system H2O-CBrCl3 in the presence of W(CO)6 activated by pyridine .

Molecular Structure Analysis

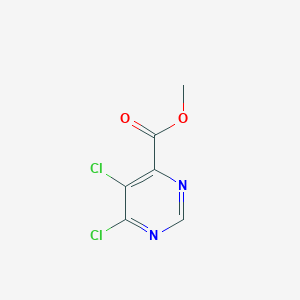

The molecular structure of “this compound” consists of a three-dimensional framework of carbon atoms, known as an adamantane core, with a hydroxyl (-OH) and an aminomethyl (-CH2NH2) group attached . The InChI code for this compound is 1S/C11H19NO.ClH/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10;/h8-9,13H,1-7,12H2;1H/t8-,9+,10?,11?; .

Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 274-276°C . The compound has a topological polar surface area of 46.2 Ų, a rotatable bond count of 1, and a complexity of 224 .

科学的研究の応用

Synthesis and Chemical Applications

- Oxidation and Synthesis of Adamantane Derivatives : Adamantan-1-ol is a crucial intermediate in the synthesis of various adamantane derivatives, including memantine and rimantadine. The oxidation of adamantane with pentafluoroperoxybenzoic acid catalyzed by RuCl3·3H2O is reported to selectively produce adamantan-1-ol, demonstrating its significance in synthetic chemistry for creating efficient antioxidant additives and improving the rheological characteristics of oils at low temperatures (Khusnutdinov & Oshnyakova, 2015).

Pharmacological and Biological Applications

- Antiviral Activity : Research on adamantyl-containing β-aminoketones and related compounds shows their potential antiviral activity. The study of adamantyl-containing β-aminoketones, including N,N-dialkyl-3-(1-adamantyl)-1-aminopropan-3-one hydrochlorides, demonstrates their synthesis and characterization with respect to antiviral properties, highlighting the broader utility of adamantane derivatives in developing new biologically active compounds (Makarova et al., 2001).

Advanced Materials and Drug Delivery Systems

- Host–Guest Chemistry : The study on host–guest complexation between β-cyclodextrin and bio-conjugatable adamantane derivatives provides insights into designing efficient drug delivery systems. Understanding the inclusion behaviors toward an array of adamantane derivatives by β-cyclodextrin demonstrates the potential for creating nanomedicine with hierarchical structures, where adamantane derivatives can act as guests in cyclodextrin-based hosts (Wang et al., 2021).

Potential Anti-inflammatory Agents

- Structural and Spectroscopic Characterization : A comprehensive investigation on the molecular structure, electronic properties, and vibrational spectra of adamantane derivatives, identified as potential anti-inflammatory agents, showcases the applicability of these compounds in predicting their mechanism of biological activity. The study provides a deeper understanding of the properties of adamantane derivatives, which could help in the development of new anti-inflammatory drugs (Al-Tamimi et al., 2014).

Safety and Hazards

The safety information for “3-(aminomethyl)adamantan-1-ol hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)adamantan-1-ol hydrochloride involves the reaction of 1-adamantanecarboxaldehyde with hydroxylamine hydrochloride to form 1-aminoadamantane-3-carboxaldehyde, which is then reduced with sodium borohydride to form 3-(aminomethyl)adamantane-1-ol. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "1-adamantanecarboxaldehyde", "hydroxylamine hydrochloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 1-adamantanecarboxaldehyde is reacted with hydroxylamine hydrochloride in ethanol at room temperature to form 1-aminoadamantane-3-carboxaldehyde.", "Step 2: 1-aminoadamantane-3-carboxaldehyde is reduced with sodium borohydride in methanol at 0-5°C to form 3-(aminomethyl)adamantane-1-ol.", "Step 3: Hydrochloric acid is added to the product to form the hydrochloride salt, 3-(aminomethyl)adamantan-1-ol hydrochloride." ] } | |

CAS番号 |

128487-54-7 |

分子式 |

C11H20ClNO |

分子量 |

217.7 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。